2,4,6-三氯-5-甲氧基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

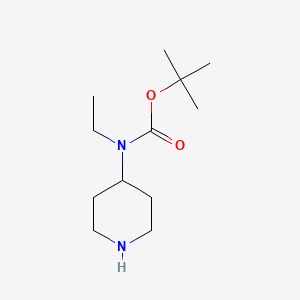

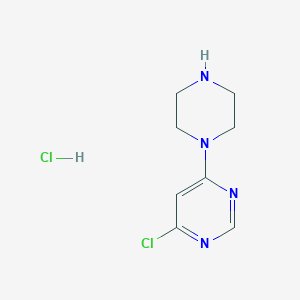

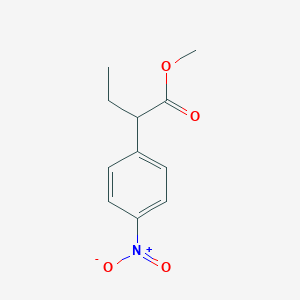

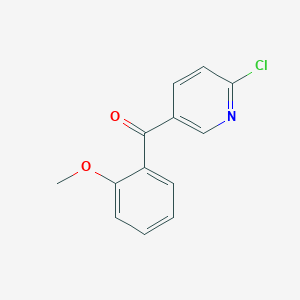

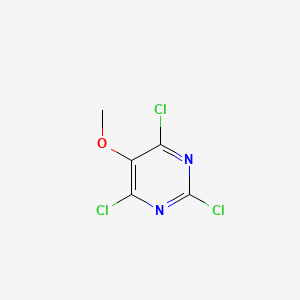

2,4,6-Trichloro-5-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which is characterized by a six-membered ring structure with nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in various pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and methoxy groups on the pyrimidine ring can significantly alter the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of chlorinated pyrimidines can be complex due to the reactivity of the chlorine substituents. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate . Another related compound, 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, is synthesized through cyclization of diethyl-2-(2-methoxyphenoxy)malonate with formamidine followed by halogenation . These methods highlight the typical approaches for synthesizing chlorinated pyrimidines, which may be adapted for the synthesis of 2,4,6-trichloro-5-methoxypyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often investigated using spectroscopic methods and theoretical calculations. For instance, the structure of 2-amino-4-chloro-6-methoxypyrimidine was studied using DFT calculations and various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectra . These methods provide insights into the vibrational frequencies, electronic structure, and molecular geometry, which are essential for understanding the behavior of the compound.

Chemical Reactions Analysis

Chlorinated pyrimidines can undergo various chemical reactions, including substitution and coupling reactions. The reactivity of these compounds is influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methoxy group. For example, an unusual aromatic substitution was observed in the synthesis of 2-amino-4,5,6-trichloropyrimidine, where a nitro group was replaced by chloride . This highlights the potential for unexpected reactivity patterns in chlorinated pyrimidines.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyrimidines are determined by their molecular structure. The presence of chlorine atoms increases the density and boiling point of the compound, while the methoxy group can influence its solubility in organic solvents. The crystal structure of a related compound, 4-chloro-6-methoxypyrimidin-2-amine, shows that it forms hydrogen-bonded tapes in the crystal, which could affect its melting point and solubility . Additionally, the magnetic properties of a coordination compound containing 4-amino-6-methoxypyrimidine were studied, revealing antiferromagnetic character . While these properties are not directly for 2,4,6-trichloro-5-methoxypyrimidine, they provide a context for understanding the behavior of similar compounds.

科学研究应用

溶解度和平衡研究

- 溶解度测量: 使用激光监测观察技术,在乙酸乙酯、甲醇、乙醇等各种溶剂中测量了2,4-二氯-5-甲氧基嘧啶的溶解度。这项研究有助于理解该化合物的固液平衡(Liu et al., 2010)。

合成应用

- 合成创新: 合成了结构类似于2,4,6-三氯-5-甲氧基嘧啶的2-氨基-4-甲氧基嘧啶,用于工业应用,侧重于成本效益和高产率(Ju Xiu-lian, 2009)。

- 衍生物合成: 对2-甲氧基嘧啶的热重排研究,包括5-(对取代苯基)-2-甲氧基嘧啶,为各种嘧啶衍生物的合成提供了见解(Brown & Lee, 1970)。

化学分析和表征

- 光谱分析: 对2-氨基-4-氯-6-甲氧基嘧啶的研究通过DFT/B3LYP/6-311++G(df,pd)理论水平、FT-IR、FT-Raman光谱和UV吸收光谱分析提供了重要的结构和振动见解(Cinar et al., 2013)。

环境和废物管理

- 抗癌药物废水处理: 一项研究探讨了使用新型管状多孔电极电催化反应器处理含有5-氟-2-甲氧基嘧啶的废水的电化学处理。这项研究有助于管理制药废物(Zhang et al., 2016)。

光动力疗法和医疗应用

- 抗肿瘤药物合成: 合成和评估了6-(二溴甲基)-5-硝基嘧啶,包括2-甲氧基-4-吗啉基-5-硝基嘧啶,探讨了它们作为抗肿瘤药物的潜力,展示了嘧啶衍生物在医学研究中的多功能性(Thompson et al., 1997)。

磁性和光学性质

- 磁性和二次谐波产生研究: 对三水合(4-氨基-6-甲氧基嘧啶)铜酸盐(II)硫酸盐的研究揭示了其磁性和二次谐波产生的重要见解,表明在材料科学中具有潜在应用(Nasr et al., 2016)。

安全和危害

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not getting in eyes, on skin, or on clothing, and using only under a chemical fume hood .

Relevant Papers The relevant papers retrieved discuss the synthesis and applications of 2,4,6-Trichloro-5-methoxypyrimidine . They provide valuable insights into the compound’s synthesis methods, chemical reactions, and potential applications.

属性

IUPAC Name |

2,4,6-trichloro-5-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZWBOGMCNUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604426 |

Source

|

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloro-5-methoxypyrimidine | |

CAS RN |

60703-46-0 |

Source

|

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。